molecular formula C54H79N11O13S2 B12111597 Vasotocin, (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-O-methyl-tyr(2)-thr(4)-orn(8)-tyr(9)-NH2

Vasotocin, (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-O-methyl-tyr(2)-thr(4)-orn(8)-tyr(9)-NH2

Cat. No.: B12111597
M. Wt: 1154.4 g/mol
InChI Key: XHDMXBLPNDFGOB-UHFFFAOYSA-N
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Description

Vasotocin, (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-O-methyl-tyr(2)-thr(4)-orn(8)-tyr(9)-NH2, is a synthetic analogue of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body. This compound is known for its potent antagonistic effects on vasopressin receptors, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vasotocin, (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-O-methyl-tyr(2)-thr(4)-orn(8)-tyr(9)-NH2, involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The process typically starts with the synthesis of the protected amino acid derivatives, followed by their sequential coupling using peptide synthesis techniques such as solid-phase peptide synthesis (SPPS). The final product is obtained after deprotection and purification using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as automated peptide synthesizers and large-scale chromatography systems are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Vasotocin, (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-O-methyl-tyr(2)-thr(4)-orn(8)-tyr(9)-NH2, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vasotocin, (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-O-methyl-tyr(2)-thr(4)-orn(8)-tyr(9)-NH2, has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating vasopressin receptors and its effects on water retention and blood pressure regulation.

    Medicine: Potential therapeutic applications in treating conditions related to vasopressin dysregulation, such as diabetes insipidus and hyponatremia.

    Industry: Utilized in the development of new peptide-based drugs and diagnostic tools

Mechanism of Action

The compound exerts its effects by binding to vasopressin receptors, specifically the V1a and V2 receptors. By acting as an antagonist, it inhibits the binding of endogenous vasopressin, thereby blocking its physiological effects. This leads to a decrease in water reabsorption in the kidneys and a reduction in blood pressure. The molecular targets include the vasopressin receptors, and the pathways involved are related to the regulation of water balance and vascular tone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vasotocin, (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-O-methyl-tyr(2)-thr(4)-orn(8)-tyr(9)-NH2, is unique due to its specific modifications, which confer high potency and selectivity as a vasopressin receptor antagonist. These modifications make it a valuable tool for studying vasopressin-related pathways and developing new therapeutic agents .

Properties

IUPAC Name

N-[1-[2-[[5-amino-1-[[1-amino-3-(4-methoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[3-hydroxy-2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H79N11O13S2/c1-5-30(2)44(63-49(73)38(26-32-13-17-34(67)18-14-32)58-43(69)28-54(80)21-7-6-8-22-54)51(75)64-45(31(3)66)52(76)61-39(27-42(56)68)48(72)62-40(29-79)53(77)65-24-10-12-41(65)50(74)59-36(11-9-23-55)47(71)60-37(46(57)70)25-33-15-19-35(78-4)20-16-33/h13-20,29-31,36-41,44-45,66-67,80H,5-12,21-28,55H2,1-4H3,(H2,56,68)(H2,57,70)(H,58,69)(H,59,74)(H,60,71)(H,61,76)(H,62,72)(H,63,73)(H,64,75)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDMXBLPNDFGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(CC2=CC=C(C=C2)OC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4(CCCCC4)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H79N11O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1154.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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